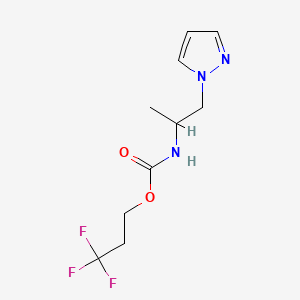![molecular formula C18H23N3O2S B7359016 1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7359016.png)
1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone is a synthetic compound that combines structural elements of thiazole, pyrrole, and pyrrolidine rings
準備方法
Synthetic routes and reaction conditions: To synthesize 1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone, a multi-step synthetic route is usually required. This might involve the formation of the thiazole ring through a reaction between a thiourea derivative and a halogenated ketone or aldehyde, followed by the addition of pyrrole and pyrrolidine components through condensation reactions.
Industrial production methods: Industrial-scale production would rely on optimizing these reaction conditions to ensure high yield and purity. This might involve the use of robust catalysts and controlled reaction environments to mitigate any by-products or unwanted side reactions.
化学反応の分析
Types of reactions: 1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone can undergo various chemical reactions such as oxidation, reduction, and substitution.
Common reagents and conditions:
Oxidation: Typically requires oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often utilizes nucleophiles or electrophiles depending on the desired substitution pattern, under basic or acidic catalysis.
Major products formed: The products vary based on the specific reaction. Oxidation might yield sulfoxides or sulfones from the thiazole ring, while reduction could lead to the formation of alcohols or amines from corresponding ketone or imine groups.
科学的研究の応用
Chemistry: Serves as an intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical relevance.
Biology: Could act as a probe or inhibitor in biological studies, targeting specific enzymes or pathways.
Medicine: Potential therapeutic agent due to its unique chemical properties, possibly targeting neurological disorders or infections.
Industry: May be used in the creation of novel materials or as a catalyst in specific chemical reactions.
作用機序
The compound’s mechanism of action would depend on its interaction with biological targets. This could involve binding to specific receptors or enzymes, inhibiting or activating them, thereby modulating biochemical pathways. Its thiazole and pyrrole components might contribute to binding affinity and specificity, affecting pathways such as signal transduction or metabolic regulation.
類似化合物との比較
Compared to other thiazole or pyrrole-containing compounds, 1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone stands out due to the presence of all three structural motifs. Similar compounds might include:
Thiazole derivatives: Often known for their antimicrobial and antifungal activities.
Pyrrole derivatives: Common in medicinal chemistry, known for their anti-inflammatory and anticancer properties.
Pyrrolidine derivatives: Frequently explored for their neurological effects, particularly in cognitive enhancement.
This article gives you a snapshot of the intricate world of this compound and highlights its significance in various scientific fields.
特性
IUPAC Name |
1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-5-13-16(11(3)22)10(2)19-17(13)14-9-24-18(20-14)15-7-6-8-21(15)12(4)23/h9,15,19H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBXPNGJKZPEPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)C)C)C2=CSC(=N2)C3CCCN3C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-{[3-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358941.png)
![N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358942.png)
![1-hydroxy-N-[(1s,3s)-3-(propan-2-yloxy)cyclobutyl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358945.png)



![2-[4-Amino-2-(3-methyl-2-propan-2-ylimidazol-4-yl)phenyl]ethanol](/img/structure/B7358971.png)
![3-(N,S-dimethylsulfonimidoyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]aniline](/img/structure/B7358978.png)
![2-Methyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonylamino)benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B7358991.png)
![(2S,6R)-6-methyl-4-[3-[(4-nitrobenzoyl)amino]propanoyl]morpholine-2-carboxylic acid](/img/structure/B7358997.png)
![5-[[4-(6-Methylpyridin-2-yl)triazol-1-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B7359022.png)
![[1-(2-Hydroxypropyl)triazol-4-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B7359028.png)
![2-[(3-Hydroxycyclobutyl)methylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7359034.png)
![3-[[3-(5-Chloro-2-methoxyanilino)-3-oxopropyl]amino]-2-cyclopentyl-3-oxopropanoic acid](/img/structure/B7359039.png)
